molecular formula C24H42O8 B15181876 Einecs 284-034-3 CAS No. 84777-08-2

Einecs 284-034-3

Cat. No.: B15181876
CAS No.: 84777-08-2
M. Wt: 458.6 g/mol
InChI Key: BMJTZPSOUSAYNN-UHFFFAOYSA-N
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Preparation Methods

The preparation of 1,2-Benzenedicarboxylic acid, mixed esters involves the esterification of phthalic anhydride with a mixture of cyclohexanol, ethylene glycol, and 2-ethyl-1-hexanol. The reaction typically occurs under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bonds, and the resulting product is purified through distillation or recrystallization .

Chemical Reactions Analysis

1,2-Benzenedicarboxylic acid, mixed esters undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phthalic acid derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,2-Benzenedicarboxylic acid, mixed esters have various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarboxylic acid, mixed esters involves their interaction with various molecular targets and pathways. As plasticizers, they work by embedding themselves between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. In biological systems, these compounds can mimic or interfere with the action of natural hormones, leading to potential endocrine-disrupting effects .

Comparison with Similar Compounds

1,2-Benzenedicarboxylic acid, mixed esters can be compared with other phthalate esters, such as:

    Diethyl phthalate (DEP): Used as a plasticizer and in personal care products.

    Dibutyl phthalate (DBP): Employed in the production of flexible plastics and as a solvent for dyes.

    Di(2-ethylhexyl) phthalate (DEHP): Widely used as a plasticizer in the manufacture of flexible PVC products.

Compared to these similar compounds, 1,2-Benzenedicarboxylic acid, mixed esters offer unique properties due to the combination of cyclohexanol, ethylene glycol, and 2-ethyl-1-hexanol, which provide a balance of flexibility and stability in the resulting materials .

Properties

CAS No.

84777-08-2

Molecular Formula

C24H42O8

Molecular Weight

458.6 g/mol

IUPAC Name

cyclohexanol;ethane-1,2-diol;2-ethylhexan-1-ol;phthalic acid

InChI

InChI=1S/C8H6O4.C8H18O.C6H12O.C2H6O2/c9-7(10)5-3-1-2-4-6(5)8(11)12;1-3-5-6-8(4-2)7-9;7-6-4-2-1-3-5-6;3-1-2-4/h1-4H,(H,9,10)(H,11,12);8-9H,3-7H2,1-2H3;6-7H,1-5H2;3-4H,1-2H2

InChI Key

BMJTZPSOUSAYNN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CO.C1CCC(CC1)O.C1=CC=C(C(=C1)C(=O)O)C(=O)O.C(CO)O

Origin of Product

United States

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